Cas no 35959-93-4 (L-Cysteine,S-([1,1'-biphenyl]-4-yldiphenylmethyl)-)

L-Cysteine,S-([1,1'-biphenyl]-4-yldiphenylmethyl)- structure
35959-93-4 structure
Product Name:L-Cysteine,S-([1,1'-biphenyl]-4-yldiphenylmethyl)-
CAS No:35959-93-4
MF:C28H25NO2S
MW:439.568606138229
CID:318420
PubChem ID:280618
Update Time:2025-04-19

L-Cysteine,S-([1,1'-biphenyl]-4-yldiphenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • L-Cysteine,S-([1,1'-biphenyl]-4-yldiphenylmethyl)-
    • 2-amino-3-[diphenyl-(4-phenylphenyl)methyl]sulfanylpropanoic acid
    • 2-Amino-3-(biphenyl-4-yldiphenylmethylthio)propanoic acid
    • AC1L5SP9
    • NSC132496
    • NSC-132496
    • SMR001797760
    • 35959-93-4
    • MLS002920163
    • DTXSID90299744
    • CHEMBL1904582
    • Inchi: 1S/C28H25NO2S/c29-26(27(30)31)20-32-28(23-12-6-2-7-13-23,24-14-8-3-9-15-24)25-18-16-22(17-19-25)21-10-4-1-5-11-21/h1-19,26H,20,29H2,(H,30,31)
    • InChI Key: VUGRSCSBFOUEBX-UHFFFAOYSA-N
    • SMILES: S(CC(C(=O)O)N)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC(C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 439.16075
  • Monoisotopic Mass: 439.16060021g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 552
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 88.6Ų

Experimental Properties

  • PSA: 63.32
  • LogP: 6.49090
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